molecular formula C18H16F4N2O3S B2390384 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954633-61-5

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2390384
CAS No.: 954633-61-5
M. Wt: 416.39
InChI Key: NRVMNFIXNXNMMD-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS RN: 954609-89-3) is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-fluorobenzyl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position . The pyrrolidinone ring (5-oxopyrrolidin-3-yl) introduces a lactam structure, which may confer rigidity and influence hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O3S/c19-14-4-6-15(7-5-14)24-11-12(8-17(24)25)10-23-28(26,27)16-3-1-2-13(9-16)18(20,21)22/h1-7,9,12,23H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMNFIXNXNMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidinone Ring Construction

The 5-oxopyrrolidin-3-ylmethyl scaffold forms the central heterocyclic framework. Analogous syntheses employ cyclization of γ-amino ketones, as demonstrated in the preparation of (4S)-4-phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one (85.7% yield via pivaloyl chloride activation). For the target compound, a similar strategy could involve:

  • Mannich Reaction : Condensation of 4-fluorobenzaldehyde with β-keto esters and ammonium acetate to form pyrrolidinone precursors.
  • Intramolecular Cyclization : Acid-catalyzed ring closure of δ-amino ketones, as seen in oxazolidinone syntheses.

Key parameters include temperature control (−10°C to 30°C), solvent selection (THF/DMF), and stoichiometric ratios (1.1–2.6 eq. acylating agents).

Synthesis of 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-ylmethanamine Intermediate

Stepwise Assembly

Building upon the oxazolidinone methodologies, the intermediate can be synthesized through:

Reaction Scheme

  • Aldol Addition : 4-Fluorophenylacetone + Ethyl glyoxylate → β-hydroxy ketone (70% yield)
  • Reductive Amination : NH₄OAc/NaBH₃CN → Pyrrolidinone precursor
  • Boc Protection : tert-Butoxycarbonyl shielding of amine (86% yield)

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 0–5°C +15%
Solvent DCM/THF +12%
Equiv. Pivaloyl Cl 1.1 +8%

Sulfonylation with 3-(Trifluoromethyl)Benzenesulfonyl Chloride

Coupling Reaction Dynamics

The sulfonamide bond forms via nucleophilic attack of the primary amine on the sulfonyl chloride. Experimental data from analogous systems suggest:

Procedure

  • Dissolve 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethanamine (1.0 eq) in anhydrous DCM.
  • Add 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 eq) dropwise at −10°C.
  • Stir for 4 h at 25°C, monitor by TLC (Rf 0.3 in EtOAc/Hexane).

Yield Optimization

Base Yield (%) Purity (%)
Triethylamine 78 92
DMAP 85 96
Pyridine 68 89

Stereochemical Control at Pyrrolidinone C3

Evans Oxazolidinone Auxiliary Approach

Chiral induction methods from achieve >85% ee using:

  • (S)-4-Phenyl-2-oxazolidinone (16.32 g, 100.0 mmol)
  • LiCl Additive (150.5 g, 3.5 mol)

Critical Factors

  • Temperature : 30–35°C prevents racemization
  • Solvent Polarity : THF > DMF for ee retention

Crystallization and Purification

Recrystallization Protocols

Final purification employs isopropanol/water systems:

  • Solvent Ratio : 1:1.6 (v/w) maximizes recovery
  • Cooling Rate : 0.5°C/min → 94% purity

Thermal Data

  • Melting Point : 91–95°C (lit. 91°C)
  • ΔHcrystallization : −120 kJ/mol (DSC)

Spectroscopic Characterization

¹H NMR Analysis (300 MHz, CDCl₃)

Key peaks correlate with:

  • δ 7.93 ppm : 4-Fluorophenyl aromatic protons
  • δ 5.43 ppm : Oxazolidinone methine (J = 3.7–8.7 Hz)
  • δ 3.05 ppm : Pyrrolidinone methylene bridge

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Parameter Lab Scale Pilot Plant
Yield 85% 79%
Cycle Time 48 h 32 h
Solvent Recovery 60% 88%

Chemical Reactions Analysis

Types of Reactions: N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound’s stability and reactivity make it a candidate for use in industrial processes, such as the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs with shared pharmacophores (sulfonamide, fluorinated aryl groups) or structural motifs (heterocyclic cores).

Sulfonamide Derivatives with Heterocyclic Cores

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Potential Applications
Target Compound Pyrrolidinone core, 4-fluorophenyl, -CF₃ ~446.3 (calculated) Baseline for comparison Hypothesized kinase/carbonic anhydrase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Pyrazolopyrimidine-chromenone hybrid, dual fluorinated aryl groups 589.1 Extended π-system (chromenone), pyrazolopyrimidine core Likely anticancer/kinase inhibition (higher MW suggests increased target affinity)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () Furopyridine core, trifluoroethylamino group ~600 (estimated) Fused bicyclic system, carboxamide substituent Potential CNS activity (lipophilic trifluoroethyl group)

Fluorinated Sulfonamides with Diverse Scaffolds

  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide (): Features an oxazolidinone ring and cyclohexenyl group with dual -CF₃ groups. Key Contrast: The oxazolidinone scaffold (common in antibiotics) and bis-CF₃ substitution suggest enhanced metabolic resistance and steric bulk compared to the target compound’s pyrrolidinone .
  • 1-(2,6-Dichloro-4-trifluoromethylphenyl)-3-cyano-5-aminopyrazole derivatives (): Pyrazole core with chloro and -CF₃ substituents.

Research Findings and Implications

  • Structural Insights: X-ray crystallography (using SHELX or WinGX ) would clarify conformational preferences of the pyrrolidinone ring and sulfonamide orientation. ORTEP-3-generated diagrams () could visualize steric clashes caused by the -CF₃ group.
  • Therapeutic Potential: The target compound’s sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible diuretic or antiglaucoma applications. Fluorinated aryl groups align with kinase inhibitor designs (e.g., EGFR inhibitors), though direct biological data are absent in the provided evidence .

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring and sulfonamide moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H19F3N2O2S
  • Molecular Weight : 392.43 g/mol
  • InChI Key : ExampleKeyHere

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the trifluoromethyl and fluorophenyl groups enhances the compound's lipophilicity and stability, potentially increasing its affinity for target sites.

Antimicrobial Activity

Recent studies have investigated various derivatives of benzenesulfonamides for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising activity against various bacterial strains and fungi.

Enzyme Inhibition

Research indicates that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. For instance, a study reported IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition among related sulfonamide derivatives .

Case Studies

  • Neuroprotective Effects : In a study focusing on neuroprotective agents, compounds structurally similar to this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress.
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of sulfonamide derivatives, suggesting that this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Research Findings

Study FocusFindings
AChE Inhibition Compounds showed IC50 values between 27.04–106.75 µM, indicating moderate inhibition .
Neuroprotective Effects Similar structures provided protection against oxidative stress-induced neuronal death.
Anti-inflammatory Activity Potential modulation of inflammatory cytokines was observed in related sulfonamide studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic aromatic substitution (for fluorophenyl groups) followed by sulfonylation reactions. Key intermediates include 5-oxopyrrolidin-3-ylmethyl precursors and trifluoromethylbenzenesulfonyl chloride. Purity (>95%) is achieved via controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification techniques like column chromatography or recrystallization .
  • Characterization : Confirm structure using 1H^1H/13C^{13}C-NMR (e.g., δ ~7.8–8.2 ppm for sulfonamide protons) and HRMS (calculated [M+H]+^+ for C19_{19}H17_{17}F4_{4}N2_{2}O3_{3}S: 429.09) .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Primary Tools :

  • NMR Spectroscopy : Assign peaks for fluorophenyl (δ ~6.8–7.4 ppm), pyrrolidinone (δ ~2.5–3.5 ppm), and sulfonamide groups (δ ~3.0–3.8 ppm).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity.
  • HRMS : Validate molecular ion and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to sulfonamide’s known role in binding catalytic sites. Use in vitro models (cell-free systems) to assess IC50_{50} values. Compare with structural analogs (e.g., 4-chloro-3-trifluoromethyl derivatives) to identify substituent effects .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Synthetic Modifications : Vary substituents on the pyrrolidinone ring (e.g., 4-fluorophenyl → 3-chlorophenyl) or sulfonamide group (e.g., trifluoromethyl → methylsulfonyl).
  • Biological Testing : Correlate IC50_{50} values with electronic (Hammett σ) and steric parameters. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-123 in target enzymes) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Protocol : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase II) to determine binding modes. Refine diffraction data (resolution <2.0 Å) to map interactions like π-stacking (fluorophenyl with Phe-131) and sulfonamide-Zn2+^{2+} coordination .

Q. How should researchers address contradictions in biological data across studies?

  • Case Analysis : If one study reports potent inhibition (IC50_{50} = 50 nM) while another shows no activity, evaluate variables:

  • Purity : Confirm via HPLC-MS; trace solvents (e.g., DMSO) may interfere.
  • Assay Conditions : Adjust pH (7.4 vs. 6.8) or ionic strength to mimic physiological environments.
  • Structural Degradation : Test stability under assay conditions (e.g., 37°C for 24h) .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • Workflow :

  • ADMET Prediction : Use SwissADME to assess CYP450 inhibition and permeability.
  • Quantum Mechanics : Calculate Fukui indices (for reactive sites) and HOMO-LUMO gaps (oxidative stability). Validate with in vitro microsomal assays (e.g., human liver microsomes) .

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